4-[(4-Methoxyphenyl)methoxy]butanenitrile
CAS No.: 1021042-96-5
Cat. No.: VC3034692
Molecular Formula: C12H15NO2
Molecular Weight: 205.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1021042-96-5 |
|---|---|
| Molecular Formula | C12H15NO2 |
| Molecular Weight | 205.25 g/mol |
| IUPAC Name | 4-[(4-methoxyphenyl)methoxy]butanenitrile |
| Standard InChI | InChI=1S/C12H15NO2/c1-14-12-6-4-11(5-7-12)10-15-9-3-2-8-13/h4-7H,2-3,9-10H2,1H3 |
| Standard InChI Key | WROFRRSYFNNNDX-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)COCCCC#N |
| Canonical SMILES | COC1=CC=C(C=C1)COCCCC#N |
Introduction
4-[(4-Methoxyphenyl)methoxy]butanenitrile is a chemical compound characterized by its unique structure, which includes a butanenitrile backbone substituted with a methoxyphenyl group. The molecular formula of this compound is often reported as C₁₂H₁₅NO₂, indicating the presence of a nitrile functional group and a methoxyphenyl moiety . This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals.
Synthesis Methods
The synthesis of 4-[(4-Methoxyphenyl)methoxy]butanenitrile can be achieved through various chemical reactions. While specific synthesis methods for this compound are not detailed in the available literature, similar compounds are often synthesized using reactions involving alkylation or etherification processes.
Potential Applications
Compounds similar to 4-[(4-Methoxyphenyl)methoxy]butanenitrile are researched for their biological activities, which can include antioxidant, anti-inflammatory, or antimicrobial properties. These properties make them candidates for applications in pharmaceuticals and agrochemicals.
Related Compounds
Several compounds share structural similarities with 4-[(4-Methoxyphenyl)methoxy]butanenitrile. These include:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Methoxybenzyl cyanide | C₉H₉NO | Lacks the butane chain; simpler structure. |
| 2-(4-Methoxyphenyl)-2-(trimethylsilyloxy)butanenitrile | C₁₉H₂₃NO₂Si | Contains a trimethylsilyloxy group; enhanced stability. |
| 4-Methylphenyl butanenitrile | C₁₈H₂₁N | Lacks methoxy substitution; different electronic properties. |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume